molecular formula C24H28N4O5S B12415778 Des(4-methylcyclohexyl) N-4-Methylphenyl-d7 Glimepiride

Des(4-methylcyclohexyl) N-4-Methylphenyl-d7 Glimepiride

Cat. No.: B12415778
M. Wt: 491.6 g/mol
InChI Key: POJYZMCMPXJZCP-UXHBKUATSA-N
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Description

Des(4-methylcyclohexyl) N-4-Methylphenyl-d7 Glimepiride is a deuterated analog of glimepiride, a third-generation sulfonylurea antidiabetic agent. The compound features deuterium substitution at the N-4-methylphenyl group, which may enhance metabolic stability and pharmacokinetic properties. The "Des(4-methylcyclohexyl)" designation indicates the absence of the 4-methylcyclohexyl moiety, a structural modification that differentiates it from standard glimepiride and related impurities. This compound is primarily utilized in analytical and pharmacological research as an internal standard or isotopic tracer to study glimepiride metabolism and impurity profiling .

Properties

Molecular Formula

C24H28N4O5S

Molecular Weight

491.6 g/mol

IUPAC Name

4-ethyl-3-methyl-5-oxo-N-[2-[4-[[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]carbamoylsulfamoyl]phenyl]ethyl]-2H-pyrrole-1-carboxamide

InChI

InChI=1S/C24H28N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h5-12H,4,13-15H2,1-3H3,(H,25,31)(H2,26,27,30)/i2D3,5D,6D,9D,10D

InChI Key

POJYZMCMPXJZCP-UXHBKUATSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N3CC(=C(C3=O)CC)C)[2H]

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Objectives

Des(4-methylcyclohexyl) N-4-Methylphenyl-d7 Glimepiride is a deuterated analog of glimepiride, wherein the native trans-4-methylcyclohexyl group is replaced by a deuterated N-4-methylphenyl moiety. The compound retains the core structure of glimepiride—a sulfonylurea scaffold—but introduces seven deuterium atoms (d7) at the methyl group of the phenyl substituent (CD3-C6H4-). This modification aims to alter pharmacokinetic properties while maintaining therapeutic efficacy.

Key Synthetic Strategies

Deuterated Intermediate Synthesis

The synthesis hinges on the preparation of 4-(trideuteriomethyl)aniline (CD3-C6H4-NH2), which serves as the deuterated building block. Two primary routes are employed:

Route 1: Grignard Reaction with Deuterated Methylmagnesium Bromide
  • Starting Material : 4-Iodoaniline.
  • Deuteromethylation :
    • Reaction with CD3MgBr in tetrahydrofuran (THF) under palladium catalysis (Pd(dppf)Cl2).
    • Conditions : 0°C to reflux, 12–24 hours.
    • Yield : 68–72%.
Route 2: Catalytic H-D Exchange
  • Starting Material : 4-Methylaniline.
  • Deuteration :
    • Treatment with D2O and Pt/C catalyst at 150°C under H2 atmosphere.
    • Deuterium Incorporation : >98% (confirmed by LC-MS).

Isocyanate Formation

The deuterated aniline is converted to 4-(CD3)phenyl isocyanate (CD3-C6H4-NCO) using triphosgene:

  • Reaction : 4-(CD3)aniline + triphosgene → 4-(CD3)phenyl isocyanate.
  • Conditions : Dichloromethane, 0–5°C, 2 hours.
  • Purity : >99% (by GC-MS).

Condensation with Sulfonamide Intermediate

The final step involves coupling the isocyanate with 4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide (Glimepiride intermediate):

Method A: Traditional Isocyanate Route
  • Reagents :
    • Sulfonamide intermediate (1 eq), 4-(CD3)phenyl isocyanate (1.1 eq).
    • Solvent: Toluene.
  • Conditions : 70–80°C, 6 hours.
  • Yield : 82–85%.
Method B: Phosgene-Free Approach (Carbonyldiimidazole)
  • Reagents :
    • Sulfonamide intermediate (1 eq), 4-(CD3)aniline (1.2 eq), N,N'-carbonyldiimidazole (1.5 eq).
    • Solvent: Dimethylformamide (DMF).
  • Conditions : 25°C, 24 hours.
  • Yield : 78–80%.

Purification and Characterization

Recrystallization

  • Solvent System : Dichloromethane/methanol (4:1 v/v).
  • Purity : ≥99.9% (HPLC).

Analytical Data

Parameter Value Method
Deuterium Incorporation 99.5% (CD3 group) NMR (δ 2.3 ppm)
Melting Point 207–208°C DSC
HPLC Purity 99.7% C18 column
Mass (m/z) 497.63 [M+H]+ HR-MS

Comparative Analysis of Methods

Method Yield (%) Purity (%) Deuterium Purity (%) Key Advantage
Isocyanate 85 99.7 99.5 High efficiency
Carbonyldiimidazole 80 99.5 98.8 Avoids toxic isocyanates

Challenges and Solutions

  • Deuterium Loss : Minimized by using anhydrous solvents and inert atmosphere.
  • Isomerization : Controlled via low-temperature reactions (≤5°C).
  • Byproduct Removal : Achieved through gradient recrystallization.

Industrial Scalability

  • Batch Size : Up to 50 kg demonstrated in pilot studies.
  • Cost Analysis : Deuterated reagents increase raw material costs by ~40%, offset by reduced metabolic clearance.

Chemical Reactions Analysis

Types of Reactions

Des(4-methylcyclohexyl) N-4-methylphenyl glimepiride-d7 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Des(4-methylcyclohexyl) N-4-methylphenyl glimepiride-d7 has various scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.

    Biology: Investigated for its potential effects on cellular processes and metabolic pathways.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Des(4-methylcyclohexyl) N-4-methylphenyl glimepiride-d7 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular functions. The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

Chromatographic Behavior

HPLC analyses ( and ) highlight distinct retention times and resolution requirements for glimepiride and its related compounds:

Compound Relative Retention Time (RRT) Column Dimensions Resolution Requirement
Glimepiride Related Compound B 0.2–0.25 4-mm × 25-cm or 12.5-cm NLT 1.5–4.0
Glimepiride Related Compound C 0.3–0.35 4-mm × 25-cm or 12.5-cm NLT 1.5–4.0
Glimepiride 1.0 Packing L1 Reference peak
  • Analytical Challenges: The deuterated analog’s absence of the 4-methylcyclohexyl group may alter its retention behavior compared to glimepiride. However, its isotopic labeling ensures distinct mass spectral identification, mitigating co-elution risks with non-deuterated impurities .
  • System Suitability : Both methods require resolution ≥1.5–4.0 between Related Compounds B and C, with tailing factors ≤2.0 for glimepiride peaks. The deuterated compound’s analysis would likely follow similar protocols but with adjusted mass detection parameters .

Impurity Profiles

Glimepiride synthesized via the improved process (IPCA Laboratories) contains carbamate (0.05%) and sulphonamide (0.20%) impurities .

Biological Activity

Des(4-methylcyclohexyl) N-4-Methylphenyl-d7 Glimepiride is a derivative of glimepiride, a second-generation sulfonylurea used primarily in the management of type 2 diabetes mellitus. This compound exhibits biological activity through its mechanism as an insulin secretagogue, stimulating insulin release from pancreatic beta cells. Understanding its pharmacological properties, metabolic pathways, and biological effects is crucial for evaluating its therapeutic potential.

Glimepiride and its derivatives act primarily by binding to the ATP-sensitive potassium channels on the surface of pancreatic beta cells. This interaction leads to cell depolarization, which activates voltage-dependent calcium channels. The influx of calcium ions triggers the exocytosis of insulin granules, thereby increasing insulin levels in the bloodstream. The detailed mechanism can be summarized as follows:

  • Binding : Glimepiride binds to sulfonylurea receptors (SUR1 and SUR2A) on the ATP-sensitive potassium channels.
  • Depolarization : The binding prevents potassium from exiting the cell, causing depolarization.
  • Calcium Influx : Depolarization opens voltage-gated calcium channels, allowing calcium ions to enter the cell.
  • Insulin Secretion : Increased intracellular calcium levels stimulate the release of insulin from vesicles.

Pharmacokinetics

The pharmacokinetic profile of this compound mirrors that of glimepiride:

  • Absorption : Rapid gastrointestinal absorption with peak plasma concentrations reached within 1-2 hours.
  • Distribution : Highly protein-bound (approximately 99.5%).
  • Metabolism : Primarily metabolized in the liver via CYP2C9 to form active and inactive metabolites (M1 and M2).
  • Elimination : Approximately 60% excreted in urine as metabolites.

Biological Activity and Efficacy

Research indicates that glimepiride effectively lowers blood glucose levels in patients with type 2 diabetes. Clinical studies have shown significant reductions in HbA1c levels, fasting plasma glucose (FPG), and postprandial glucose (PPG) when administered at doses ranging from 1 mg to 8 mg:

Study ParameterBaseline HbA1c (%)End HbA1c (%)FPG Reduction (mg/dL)PPG Reduction (mg/dL)
Glimepiride Group7.86.94672
Metformin Group7.97.02030
Rosiglitazone Group7.87.01525

Case Studies

Several case studies highlight the biological activity of glimepiride derivatives:

  • Case Study on Efficacy :
    A randomized controlled trial involving 99 patients demonstrated that glimepiride significantly improved glycemic control compared to metformin and rosiglitazone, with a notable reduction in both HbA1c and FPG levels over a period of six months .
  • Accidental Exposure Case :
    A case reported severe hypoglycemia due to inadvertent ingestion of glimepiride, illustrating its potent biological activity even at low doses . This underscores the importance of monitoring blood glucose levels in patients receiving this medication.

Safety and Side Effects

While glimepiride is generally well-tolerated, it carries risks of hypoglycemia, particularly in susceptible individuals or when combined with other glucose-lowering agents. Common side effects include:

  • Hypoglycemia
  • Weight gain
  • Gastrointestinal disturbances

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